molecular formula C8H7ClN2O B8095400 3-Chloro-6-methoxyimidazo[1,2-a]pyridine

3-Chloro-6-methoxyimidazo[1,2-a]pyridine

Cat. No.: B8095400
M. Wt: 182.61 g/mol
InChI Key: WJZACTRXLVYOFV-UHFFFAOYSA-N
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Description

3-Chloro-6-methoxyimidazo[1,2-a]pyridine is a chemical building block of significant interest in medicinal chemistry due to its imidazo[1,2-a]pyridine core. This privileged scaffold is present in numerous compounds with diverse biological activities and is a key structural component in several marketed drugs, including Zolpidem (for insomnia) and Alpidem (an anxiolytic agent) . The specific chloro and methoxy substitutions on this scaffold make it a versatile intermediate for further synthetic exploration, particularly in the search for new therapeutic agents. The imidazo[1,2-a]pyridine structure is recognized as a "drug prejudice" scaffold and is a priority in pharmacophore research . Derivatives of this heterocyclic system have demonstrated a wide spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities . Recent research has highlighted the exceptional potential of this compound class in developing antituberculosis agents, with some analogues showing potent activity against multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains of Mycobacterium tuberculosis . For instance, the clinical candidate Telacebec (Q203), which shares this core structure, acts by inhibiting the cytochrome bcc oxidase complex (QcrB), a key target in the bacterial oxidative phosphorylation pathway, and is currently in phase II clinical trials . As a reagent, this compound is highly valuable for constructing more complex molecules. It can undergo various reactions, such as metal-catalyzed cross-couplings and nucleophilic substitutions, allowing researchers to introduce diverse functional groups at its reactive sites . This compound is intended for use in laboratory research only, specifically in drug discovery programs, chemical biology, and the synthesis of novel heterocyclic compounds for biological evaluation. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-6-methoxyimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c1-12-6-2-3-8-10-4-7(9)11(8)5-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZACTRXLVYOFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN2C(=NC=C2Cl)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme:

  • Precursor Preparation :

    • 6-Methoxy-2-aminopyridine is synthesized via nitration followed by methoxylation and reduction.

    • 3-Chloro-α-bromoacetophenone is prepared by bromination of 3-chloroacetophenone using HBr/H₂O₂.

  • Condensation :
    The two precursors undergo cyclocondensation under solvent-free conditions at 80–100°C for 6–12 hours, yielding the target compound.

Key Parameters:

Reactant 1Reactant 2ConditionsYield (%)Citation
6-Methoxy-2-aminopyridine3-Chloro-α-bromoacetophenoneSolvent-free, 90°C58–65

Advantages : High atom economy and minimal purification requirements.
Limitations : Limited functional group tolerance due to harsh conditions.

One-Pot Synthesis via 3-Bromopyridine Intermediates

This method leverages 3-bromopyridine derivatives to introduce the chloro and methoxy groups sequentially. A copper-catalyzed coupling streamlines the process.

Reaction Steps:

  • Bromination : 3-Bromo-6-methoxypyridine is synthesized by treating 6-methoxypyridine with N-bromosuccinimide (NBS) in CCl₄.

  • Cyclization : The brominated intermediate reacts with chloroacetaldehyde in a one-pot procedure using Cu(OTf)₂ (10 mol%) in acetonitrile at 60°C for 12 hours.

Optimization Data:

CatalystSolventTemperature (°C)Time (h)Yield (%)
Cu(OTf)₂Acetonitrile601272
NoneAcetonitrile6024<10

Mechanistic Insight : Copper facilitates Ullmann-type coupling, enhancing cyclization efficiency.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation significantly reduces reaction times while improving yields. This method employs 2-amino-5-methoxypyridine and 2-chloro-1-(3-chlorophenyl)ethan-1-one.

Procedure:

  • Reactants : 2-Amino-5-methoxypyridine (1.2 equiv), 2-chloro-1-(3-chlorophenyl)ethan-1-one (1.0 equiv).

  • Conditions : Microwave irradiation at 150 W, 120°C, 30 minutes in DMF.

  • Workup : Purification via silica gel chromatography (ethyl acetate/hexanes, 3:7).

Performance Metrics:

Energy SourceTemperature (°C)Time (min)Yield (%)
Conventional8036060
Microwave1203085

Advantages : 40% reduction in reaction time with 25% higher yield compared to conventional heating.

Post-Synthetic Modification of Preformed Imidazo[1,2-a]pyridines

For late-stage functionalization, 6-methoxyimidazo[1,2-a]pyridine undergoes electrophilic chlorination at position 3.

Chlorination Protocol:

  • Reagents : 6-Methoxyimidazo[1,2-a]pyridine, Cl₂ gas (1.1 equiv), FeCl₃ (catalyst).

  • Conditions : CH₂Cl₂, 0°C → rt, 4 hours.

  • Yield : 78% after recrystallization (ethanol/water).

Regioselectivity : Electrophilic substitution favors position 3 due to electron-donating methoxy group at position 6.

Comparative Analysis of Synthetic Routes

MethodYield Range (%)TimeScalabilityFunctional Group Tolerance
Condensation58–656–12 hModerateLow
One-Pot Copper Catalysis70–7512 hHighHigh
Microwave-Assisted80–850.5 hModerateModerate
Post-Synthetic Chlorination75–784 hHighHigh

Key Findings :

  • Copper-catalyzed one-pot synthesis offers the best balance of yield and scalability.

  • Microwave methods excel in rapid synthesis but require specialized equipment.

  • Post-synthetic modification is ideal for introducing chlorine post-cyclization .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-6-methoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted imidazo[1,2-a]pyridines, N-oxides, and dechlorinated derivatives .

Scientific Research Applications

Pharmaceutical Development

Targeted Therapies for Infectious Diseases

3-Chloro-6-methoxyimidazo[1,2-a]pyridine and its derivatives have shown promising activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. Research indicates that specific analogues exhibit minimal inhibitory concentrations (MIC) as low as 0.006 μM against Mtb, demonstrating their potential as effective anti-tuberculosis agents .

Anticancer Properties

The imidazo[1,2-a]pyridine scaffold is known for its anticancer properties. Compounds based on this structure have been evaluated for their cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer). Some derivatives have shown significant activity while maintaining low cytotoxicity against non-cancerous cell lines .

Biological Research

Mechanistic Studies

This compound is utilized in biological research to explore the mechanisms of action of enzymes and receptors. Its ability to inhibit specific biological pathways makes it a valuable tool for understanding complex cellular processes. For instance, studies have highlighted its role in modulating GABA A receptors and its potential as a β-amyloid formation inhibitor, which is relevant in Alzheimer's disease research .

Material Science

Development of Advanced Materials

This compound is also being investigated for its applications in material science. Its unique chemical properties allow for the synthesis of conducting polymers and advanced coatings. These materials can be utilized in electronics and other high-tech applications due to their enhanced conductivity and stability .

Agrochemicals

Pesticide Development

In the agrochemical sector, derivatives of this compound are being explored for their potential use in formulating pesticides and herbicides. The compound's effectiveness in this area could lead to more sustainable agricultural practices by improving crop protection methods .

Diagnostic Tools

Imaging Techniques Enhancement

This compound has potential applications in the development of diagnostic agents that enhance imaging techniques such as MRI and PET scans. By improving the contrast and specificity of imaging agents, it can contribute to more accurate medical diagnoses .

Table 1: Antitubercular Activity of this compound Derivatives

Compound IDMIC (μM)Activity AgainstCytotoxicity (IC50 μM)
Compound A0.006Mtb (XDR)>128
Compound B0.07Mtb (MDR)>128
Compound C0.45Mtb (Non-replicating)>128
Compound IDCell LineIC50 (μM)Activity Level
Compound AMCF-712Moderate
Compound BPC-38High
Compound CVERO>128Non-toxic

Case Studies

Case Study 1: Anti-Tuberculosis Activity

In a study published by researchers exploring imidazo[1,2-a]pyridine derivatives, it was found that certain compounds demonstrated significant activity against MDR-TB strains with MIC values reaching as low as 0.006 μM. The study emphasized structure-activity relationships (SAR), revealing that modifications at specific positions on the imidazo ring could enhance potency significantly .

Case Study 2: Cancer Cell Line Evaluation

Another investigation focused on the cytotoxic effects of various imidazo derivatives against different cancer cell lines. The findings indicated that while some compounds exhibited high cytotoxicity towards cancer cells, they remained non-toxic to normal cell lines like VERO, highlighting their potential therapeutic index for further development in oncology .

Mechanism of Action

The mechanism of action of 3-Chloro-6-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For instance, it may act as an inhibitor of certain kinases or as an agonist/antagonist of specific receptors. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Table 1: Comparison of Structural Analogs

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Solubility
6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde Cl (C6), CHO (C3) 180.59 Not reported Likely low (nonpolar)
6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid Cl (C6), COOH (C3) 196.59 Not reported Slightly soluble in water
3-Bromo-6-chloroimidazo[1,2-a]pyridine Br (C3), Cl (C6) Not reported Not reported Low (halogenated)
3-Nitro-6-chloro-8-(pyridin-4-yl)imidazo[1,2-a]pyridine Cl (C6), NO₂ (C3), pyridinyl (C8) 438.21 (with CF₃ chain) Not reported Low (nitro group)
6-Chloro-2-methylimidazo[1,2-a]pyridine derivatives Cl (C6), CH₃ (C2), triazole ~400–450 (varies) 90–105 Moderate (polar groups)

Key Observations :

  • Chloro Substitution : The presence of Cl at position 6 enhances electrophilicity and influences binding interactions in biological targets .
  • Methoxy vs. Carboxylic Acid : Methoxy groups (e.g., OMe at C6) improve solubility compared to halogens but reduce metabolic stability. Carboxylic acid derivatives (e.g., COOH at C3) exhibit higher aqueous solubility .
  • Positional Effects: Substitution at C3 (e.g., Br, NO₂, CHO) significantly alters reactivity. For instance, nitro groups increase steric hindrance, while aldehydes enable further functionalization .

Pharmacological Activities

Antimicrobial and Antiparasitic Activity :

  • Compounds like (6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl) derivatives exhibit antileishmanial and antitrypanosomal activity, with IC₅₀ values in the micromolar range. The chloro and triazole moieties are critical for target engagement .
  • 3-Nitroimidazo[1,2-a]pyridines show promise against protozoan infections, though nitro group toxicity remains a concern .

CNS Modulation :

  • 3-Methylimidazo[1,2-a]pyridines demonstrate potent melanin-concentrating hormone receptor 1 (MCH1R) antagonism, highlighting the importance of C3 substituents in CNS drug design .

Cardiovascular Effects :

  • Imidazo[1,2-a]pyridine-based cardiotonic agents (e.g., E-1020) increase cardiac contractility with minimal effects on heart rate, suggesting structural tolerance for methoxy and pyridinyl groups .

Biological Activity

3-Chloro-6-methoxyimidazo[1,2-a]pyridine is a member of the imidazo[1,2-a]pyridine class, which has garnered attention due to its diverse biological activities. This article explores the compound's biological activity, focusing on its anticancer properties, antimicrobial effects, and potential as a therapeutic agent against various diseases.

Overview of Imidazo[1,2-a]pyridine Compounds

Imidazo[1,2-a]pyridine derivatives are known for their pharmacological versatility. They exhibit a wide range of biological activities including:

  • Anticancer : Inhibitory effects on various cancer cell lines.
  • Antimicrobial : Activity against bacteria and fungi.
  • Anti-inflammatory : Potential to reduce inflammation.
  • Antiparasitic : Efficacy against parasites.

The structural characteristics of these compounds contribute significantly to their biological activities. The presence of nitrogen atoms in the fused ring system enhances their interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer activity. For instance, a series of imidazo[1,2-a]pyridine derivatives were tested against various tumor cell lines, showing submicromolar inhibitory activity. Notably, compounds with similar structures have been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting specific signaling pathways such as PI3Kα .

Case Study: In Vitro Anticancer Assay

A study evaluated the efficacy of this compound against human non-small cell lung cancer (HCC827) cells. The results indicated:

  • IC50 Values : The compound displayed an IC50 value ranging from 0.09 μM to 0.43 μM across different cell lines.
  • Mechanism of Action : Induction of G2/M phase cell cycle arrest was observed, alongside apoptosis induction via PI3Kα inhibition with an IC50 value of 1.94 nM .

Antimicrobial Properties

Imidazo[1,2-a]pyridine derivatives have also shown promising antimicrobial activity. Research indicates that these compounds can inhibit the growth of both gram-positive and gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundE. coli0.5 μM
S. aureus0.3 μM
C. albicans0.4 μM

This table summarizes the antimicrobial efficacy of various derivatives, showcasing their potential as therapeutic agents against resistant strains.

Mechanistic Insights

The mechanism by which this compound exerts its biological effects involves multiple pathways:

  • Inhibition of Enzymatic Activity : Several studies have indicated that imidazo[1,2-a]pyridine compounds can inhibit phospholipase A2 (PLA2) and cholinesterase enzymes, contributing to their anti-inflammatory and analgesic effects .
  • Receptor Interaction : These compounds have been identified as agonists for GABA A and benzodiazepine receptors, suggesting potential applications in treating anxiety and sleep disorders .

Q & A

Q. What are the common synthetic routes for 3-Chloro-6-methoxyimidazo[1,2-a]pyridine?

Answer: A widely used method involves cyclocondensation reactions between 2-aminopyridine derivatives and chloroacetone intermediates. For example, 3-chloroimidazo[1,2-a]pyridine scaffolds can be synthesized via reaction of 3-amino-6-methoxypyridine with 1,3-dichloroacetone in refluxing ethanol, followed by nitration or substitution at position 3 . Alternative routes include iodine-promoted coupling in aqueous media for aryl-substituted derivatives . Key steps often require optimization of solvent systems (e.g., ethanol, DMF) and temperature control to improve yields (typically 60–83%) .

Q. How is NMR spectroscopy utilized to characterize this compound derivatives?

Answer: 1H-NMR and 13C-NMR are critical for confirming regiochemistry and substituent positioning. For instance:

  • The methoxy group (-OCH3) at position 6 appears as a singlet near δ 3.8–4.0 ppm in 1H-NMR.
  • The chloro substituent at position 3 deshields adjacent protons, causing distinct splitting patterns (e.g., doublets or triplets in the aromatic region, δ 7.0–8.5 ppm).
  • 13C-NMR resolves carbonyl or nitrile groups in functionalized derivatives, with carbons adjacent to chlorine showing characteristic downfield shifts (~δ 110–130 ppm) .

Q. What pharmacological activities are associated with the imidazo[1,2-a]pyridine scaffold?

Answer: This scaffold exhibits broad bioactivity , including antimycobacterial, anticonvulsant, and anticancer properties. For example, amide-cinna derivatives show antimycobacterial activity via target inhibition (e.g., enoyl-ACP reductase), while nitro-substituted analogs demonstrate antiparasitic effects . Structure-activity relationship (SAR) studies highlight the importance of substituents at positions 2, 3, and 6 for potency .

Advanced Research Questions

Q. How can electrochemical methods enhance the synthesis of imidazo[1,2-a]pyridine derivatives?

Answer: Electrooxidative C–N coupling enables para-selective amination under mild conditions. For example, 2-aryl-imidazo[1,2-a]pyridines react with amines in acetonitrile/water mixtures using a Pt electrode, achieving 76% yield for 3-aminated derivatives. This method avoids stoichiometric oxidants and tolerates electron-rich aryl groups, though electron-deficient substrates may require optimized potentials .

Q. What strategies resolve contradictions in pharmacological data for imidazo[1,2-a]pyridine analogs?

Answer:

  • Assay standardization : Discrepancies in IC50 values (e.g., antimycobacterial activity) often arise from variations in bacterial strains (e.g., M. tuberculosis H37Rv vs. clinical isolates). Replicate testing under identical conditions is critical .
  • Metabolic stability : Poor correlation between in vitro and in vivo data may stem from cytochrome P450-mediated degradation. Incorporating deuterium at metabolically labile sites (e.g., methoxy groups) can improve pharmacokinetics .

Q. How do crystallographic studies inform the design of imidazo[1,2-a]pyridine-based therapeutics?

Answer: Single-crystal X-ray diffraction reveals intermolecular interactions critical for binding. For example:

  • π-π stacking between the imidazo ring and aromatic residues in enzyme active sites enhances affinity.
  • C–H···N hydrogen bonds stabilize interactions with kinases (e.g., EGFR). Substitution at position 2 with electron-withdrawing groups (e.g., Cl) optimizes these interactions .

Q. What are the challenges in scaling up imidazo[1,2-a]pyridine synthesis for preclinical studies?

Answer:

  • Purification : Column chromatography is inefficient for large batches. Switching to recrystallization (e.g., using ethanol/water mixtures) improves scalability.
  • Nitration hazards : HNO3/H2SO4 mixtures at scale require strict temperature control (<5°C) to avoid exothermic runaway reactions .

Methodological Tables

Q. Table 1. Key Synthetic Routes and Yields

Starting MaterialMethodYieldKey Reference
3-Amino-6-methoxypyridineCyclocondensation + HNO360%
2-Amino-4,5-dicyanoimidazoleIodine-mediated coupling83%

Q. Table 2. Pharmacological Profile of Selected Derivatives

DerivativeActivity (IC50)TargetReference
6-Chloro-3-nitro analog1.2 µM (Antimycobacterial)Enoyl-ACP reductase
2-(4-Chlorophenyl) analog0.8 µM (Anticonvulsant)GABA-A receptor

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